3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a furan ring, a bromine atom, a methyl-substituted phenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the furan ring: This can be achieved through the bromination of a furan derivative.
Formation of the oxadiazole ring: This is often done by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling reactions: The final step involves coupling the furan and oxadiazole rings with the methyl-substituted phenyl group under specific conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions may target the oxadiazole ring or the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Biological Probes: Used in biochemical assays to study enzyme activities or protein interactions.
Industry
Materials Science:
Agriculture: May be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely based on the compound’s structure and the biological system .
Comparison with Similar Compounds
Similar Compounds
3-(5-bromo-2-furyl)-5-phenyl-1,2,4-oxadiazole: Similar structure but without the methyl group on the phenyl ring.
3-(5-chloro-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom and the methyl group on the phenyl ring may confer unique chemical and biological properties, such as increased reactivity or specific binding interactions in biological systems.
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2/c1-8-2-4-9(5-3-8)13-15-12(16-18-13)10-6-7-11(14)17-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRFISDSQQWZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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